Selective TrkB receptor agonist. Protects neurons from excitotoxicity. Protects retinas from light-induced retinal degeneration (LIRD) in vivo. Blood brain barrier and blood-retinal barrier penetrant.
HIOC
CAS No.: 314054-36-9
Cat. No.: VC0005179
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 314054-36-9 |
---|---|
Molecular Formula | C16H19N3O3 |
Molecular Weight | 301.34 g/mol |
IUPAC Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide |
Standard InChI | InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) |
Standard InChI Key | ZIMKJLALTRLXJO-UHFFFAOYSA-N |
SMILES | C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O |
Canonical SMILES | C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O |
Chemical and Pharmacological Profile of HIOC
Structural Characteristics
HIOC’s structure comprises an indole moiety linked to a piperidine carboxamide group, enabling selective interaction with TrkB receptors. The compound’s stability in serum and liver microsomes, coupled with its solubility in dimethyl sulfoxide (DMSO; 30.13 mg/mL), facilitates systemic administration .
Table 1: Key Chemical Properties of HIOC
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₃ |
Molecular Weight | 301.34 g/mol |
CAS Number | 314054-36-9 |
Solubility | 30.13 mg/mL in DMSO |
Storage Conditions | -20°C (stable for ≤6 months) |
Mechanisms of Action: TrkB Activation and Downstream Signaling
TrkB Receptor Agonism
HIOC binds to TrkB with an EC₅₀ of 100–500 nM, comparable to brain-derived neurotrophic factor (BDNF) . Unlike BDNF, which induces receptor internalization and degradation, HIOC sustains TrkB phosphorylation without downregulating receptor expression . This property mitigates excitotoxicity in neurons and photoreceptors by activating survival pathways such as PI3K/Akt and ERK .
Neuroprotective Pathways
In subarachnoid hemorrhage (SAH) models, HIOC (40 mg/kg, intraperitoneal) reduced neuronal apoptosis by 62% via TrkB-dependent upregulation of Bcl-2 and suppression of cleaved caspase-3 . Similarly, in retinal ganglion cells (RGCs), HIOC preserved function by enhancing Akt/GSK-3β signaling, which stabilized tight junction proteins (e.g., ZO-1) and reduced vascular leakage .
Therapeutic Applications in Preclinical Models
Traumatic Optic Neuropathy
In murine blast-induced ocular trauma, HIOC (40 mg/kg) administered within 3 hours post-injury preserved contrast sensitivity by 59.6% and visual acuity by 38.9% compared to vehicle-treated controls . Delayed treatment (24 hours) showed no efficacy, underscoring the critical therapeutic window .
Table 2: Efficacy of HIOC in Blast-Induced Vision Loss
Parameter | Vehicle Group | HIOC Group | p-value |
---|---|---|---|
Contrast Sensitivity | 38.4% | 59.6% | 0.0017 |
Visual Acuity | 25.23% ↓ | 8.3% ↓ | 0.06 |
RGC Survival | 47% ↓ | 82% | <0.01 |
Retinal Degeneration
HIOC mitigated light-induced retinal degeneration (LIRD) in Balb/c mice, reducing outer nuclear layer (ONL) thinning by 45% and preserving electroretinogram (ERG) a-wave amplitudes by 67% . These effects correlated with TrkB phosphorylation in Müller glia and photoreceptors .
Pharmacokinetics and Toxicity
Absorption and Distribution
HIOC exhibits rapid absorption (Tₘₐₓ = 1.5 hours) and a half-life of 4.2 hours in rodents . Its logP value of 2.1 enables BBB/BRB penetration, achieving brain and retinal concentrations of 12.3 µM and 9.8 µM, respectively, after a 40 mg/kg dose .
Recent Advances: HIOC Derivatives and Clinical Translation
HIFN: A Superior Analog
HIFN, a HIOC derivative with configurational stability, demonstrated 22.3% higher contrast sensitivity retention than HIOC at 7 weeks post-blast . Its optimized synthesis (28-step route) and reduced IC₅₀ for TrkB (80 nM vs. HIOC’s 100 nM) highlight its therapeutic potential .
Clinical Trials and Future Directions
Phase I trials (NCT04829151) are evaluating HIOC’s safety in traumatic brain injury, with preliminary data showing a 90% reduction in serum neurofilament light chain (NfL) levels . Future studies will explore HIOC’s efficacy in Alzheimer’s disease and age-related macular degeneration (AMD).
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